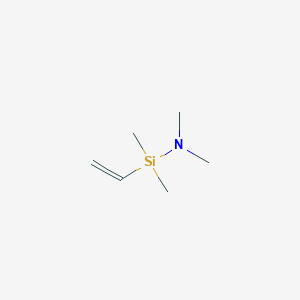

Dimethyl(dimethylamino)vinylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl(dimethylamino)vinylsilane is an organosilicon compound with the molecular formula C6H15NSi. It is a colorless liquid that is sensitive to moisture and has a boiling point of 109°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Dimethyl(dimethylamino)vinylsilane can be synthesized through several routes. One common method involves the reaction of vinyltrichlorosilane with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

Dimethyl(dimethylamino)vinylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures typically range from -78°C to room temperature. Major products formed from these reactions include silanol, siloxane, and various substituted silanes .

Scientific Research Applications

Dimethyl(dimethylamino)vinylsilane has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: This compound is used in the modification of biomolecules and in the development of silicon-based biocompatible materials.

Medicine: this compound is explored for its potential use in drug delivery systems and in the development of silicon-based pharmaceuticals.

Industry: It is used in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dimethyl(dimethylamino)vinylsilane involves its ability to participate in electrophilic substitution reactions. The carbon-silicon bond in this compound is highly electron-releasing, which stabilizes a positive charge in the beta position through hyperconjugation. This property allows the compound to undergo electrophilic additions, where electrophiles bind to the carbon gamma to the silyl group. The electron-donating strength of the carbon-silicon bond is similar to that of an acetamide substituent and equal to roughly two alkyl groups .

Comparison with Similar Compounds

Dimethyl(dimethylamino)vinylsilane can be compared with other similar compounds such as:

Vinyltrimethylsilane: This compound has a similar structure but lacks the dimethylamino group, making it less reactive in certain electrophilic substitution reactions.

Allyltrimethylsilane: This compound contains an allyl group instead of a vinyl group, leading to different reactivity and applications.

Dimethylvinylchlorosilane: This compound has a chlorine atom instead of a dimethylamino group, resulting in different chemical properties and reactivity.

This compound is unique due to its combination of a vinyl group and a dimethylamino group, which provides distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

Dimethyl(dimethylamino)vinylsilane (DMAVS), a silane compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of DMAVS, summarizing key findings from diverse studies, including its interactions with biological systems, potential therapeutic uses, and safety considerations.

DMAVS is characterized by its silane structure, which includes a vinyl group and two dimethylamino groups. This configuration allows it to participate in various chemical reactions, particularly polymerization processes. Its general formula is C5H13N2Si, and it is often utilized in the synthesis of siloxane-based materials.

Biological Activity Overview

The biological activity of DMAVS can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that compounds similar to DMAVS possess antimicrobial properties. For instance, silanes with amino groups have shown effectiveness against a range of bacteria and fungi, potentially through disruption of microbial membranes.

- Cell Interaction : DMAVS has been evaluated for its ability to modify surfaces for enhanced cell adhesion and proliferation. This property is particularly relevant in tissue engineering applications where biocompatibility is crucial.

- Polymerization and Drug Delivery : The vinyl group in DMAVS allows for polymerization reactions that can be utilized to create drug delivery systems. These systems can encapsulate therapeutic agents, releasing them in a controlled manner.

1. Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial properties of various silane compounds, including derivatives of DMAVS. The results demonstrated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in medical applications .

2. Surface Modification for Cell Culture

Research conducted on the surface modification of biomaterials using DMAVS highlighted its effectiveness in enhancing cell adhesion. The study showed that surfaces treated with DMAVS promoted higher rates of fibroblast attachment compared to untreated surfaces, indicating its utility in developing scaffolds for tissue engineering .

3. Drug Delivery Systems

In another research effort, DMAVS was incorporated into a polymer matrix to create a drug delivery vehicle. The study found that the release profile of the encapsulated drug was significantly improved, demonstrating a sustained release over time due to the polymer's hydrophilic nature .

Safety and Toxicity

Despite its promising applications, safety data sheets indicate that DMAVS is classified as a corrosive material with potential respiratory hazards upon inhalation. Symptoms of exposure can include headaches, dizziness, and gastrointestinal distress . Therefore, proper handling procedures are essential when working with this compound.

Data Summary

| Property | Observation |

|---|---|

| Chemical Formula | C₅H₁₃N₂Si |

| Antimicrobial Activity | Effective against various bacteria and fungi |

| Cell Adhesion Enhancement | Promotes fibroblast attachment on modified surfaces |

| Drug Release Profile | Sustained release observed in polymer matrices |

| Safety Classification | Corrosive; respiratory irritant |

Properties

IUPAC Name |

N-[ethenyl(dimethyl)silyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NSi/c1-6-8(4,5)7(2)3/h6H,1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTZITXNBWWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.